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Compound of Interest

Compound Name: 4-Iodobutyl Pivalate

Cat. No.: B1600598 Get Quote

Core Chemical Identity and Physicochemical
Properties
4-Iodobutyl pivalate, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a

bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and

a sterically hindered pivalate ester at the other. This unique structure underpins its utility in

complex organic synthesis.

The physical properties of 4-Iodobutyl Pivalate are not widely reported in peer-reviewed

literature, with most available data coming from commercial suppliers and computational

predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures

(2-8°C) to ensure stability.[1]

Table 1: Physicochemical Properties of 4-Iodobutyl Pivalate
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Property Value Source

CAS Number 82131-05-3

Molecular Formula C₉H₁₇IO₂

Molecular Weight 284.14 g/mol

IUPAC Name
4-iodobutyl 2,2-

dimethylpropanoate

Appearance Solid [1]

Boiling Point
262.0 °C at 760 mmHg

(Predicted)
[2]

Density 1.425 g/cm³ (Predicted) [2]

Refractive Index 1.498 (Predicted) [2]

LogP 2.79 (Calculated) [2]

Molecular Structure and Reactivity Analysis
The reactivity of 4-iodobutyl pivalate is dictated by its two primary functional groups: the

terminal iodide and the pivalate ester.

Primary Alkyl Iodide: The carbon-iodine bond is relatively weak and highly polarizable,

making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This

allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles,

including amines, thiols, carboxylates, and carbanions. This functionality is central to its role

as an alkylating agent.[3]

Pivalate Ester: The ester group is sterically encumbered by the bulky tert-butyl group. This

steric hindrance provides significant stability against nucleophilic attack and hydrolysis under

many reaction conditions, making it an effective protecting group for a terminal hydroxyl

functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.g.,

strong acid or base) when desired.

Caption: Structure of 4-Iodobutyl Pivalate.
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Synthesis Methodologies
While specific peer-reviewed syntheses for 4-iodobutyl pivalate are not prominently

documented, its structure lends itself to preparation via well-established, high-yielding organic

transformations. Below are two authoritative and reliable protocols for its synthesis.

Method A: Finkelstein Halogen Exchange
This is often the preferred method, starting from a more readily available chloro- or bromo-

precursor. The Finkelstein reaction is an equilibrium process driven to completion by the

precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.[4][5]

Protocol:

To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx.

0.5 M), add sodium iodide (1.5 eq).

Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction

can be monitored by TLC or GC-MS.

Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will

form.

Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount

of fresh solvent.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford pure 4-iodobutyl pivalate.

Method B: Esterification of 4-Iodobutanol
This direct approach involves the esterification of commercially available 4-iodobutanol with a

pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic

base to scavenge the HCl byproduct.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1600598?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/4-iodobutyl-acetate-dic84515.html
https://www.benchchem.com/pdf/Mass_Spectrometry_Fragmentation_of_4_Iodobenzyl_Alcohol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1600598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or

triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or

tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

Cool the solution to 0°C in an ice bath.

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS

indicates complete consumption of the starting alcohol.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent

(e.g., DCM).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography

or distillation under reduced pressure.

Method A: Finkelstein Reaction

Method B: Esterification

4-Chlorobutyl Pivalate
+ NaI

in Acetone Reflux 4-Iodobutyl Pivalate

Workup &
Purification

4-Iodobutanol + Pivaloyl Chloride
+ Pyridine in DCM

0°C to RT 4-Iodobutyl Pivalate

Precursors Final Product
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Caption: General synthetic workflows for 4-Iodobutyl Pivalate.
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Spectroscopic and Structural Characterization
(Predicted)
As this compound is primarily a synthetic intermediate, comprehensive spectral data is not

always published by commercial suppliers.[6] The following tables and analysis are based on

established principles of NMR, IR, and MS for analogous structures and serve as a robust

guide for characterization.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons

and a sharp, strong singlet for the pivalate methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts
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Assignment Protons
Predicted δ
(ppm)

Multiplicity Coupling Rationale

a -C(CH₃)₃ ~ 1.22 Singlet (s) -

Equivalent

methyl

protons on a

quaternary

carbon.[7]

b -O-CH₂-CH₂- ~ 1.73 Quintet (p) J ≈ 6.8 Hz

Methylene

group

adjacent to

two other

methylenes.

[8]

c -CH₂-CH₂-I ~ 1.90 Quintet (p) J ≈ 6.8 Hz

Methylene

deshielded by

proximity to

iodine.[8]

d -CH₂-I ~ 3.21 Triplet (t) J ≈ 6.7 Hz

Methylene

directly

attached to

the

electronegati

ve iodine

atom.[9]

e -O-CH₂- ~ 4.08 Triplet (t) J ≈ 6.5 Hz

Methylene

deshielded by

the adjacent

ester oxygen.

[9]

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
The carbon spectrum will confirm the presence of nine unique carbon environments.
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Table 3: Predicted ¹³C NMR Chemical Shifts

Assignment Carbon Predicted δ (ppm) Rationale

1 -CH₂-I ~ 6.5

Carbon attached to

iodine is significantly

shielded.[10]

2 -C(CH₃)₃ ~ 27.2

Equivalent methyl

carbons of the t-butyl

group.[11]

3 -CH₂-CH₂-I ~ 30.1
Methylene carbon in

the butyl chain.[11]

4 -O-CH₂-CH₂- ~ 33.4
Methylene carbon in

the butyl chain.[11]

5 -C(CH₃)₃ ~ 38.7
Quaternary carbon of

the t-butyl group.[11]

6 -O-CH₂- ~ 63.5
Methylene attached to

the ester oxygen.[10]

7 -C=O ~ 178.4
Carbonyl carbon of

the ester.[11]

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum provides clear confirmation of the ester functional group.

Table 4: Predicted Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Bond Intensity Description

2960-2850 C-H Strong
sp³ C-H stretching

from alkyl groups.

1730-1725 C=O Very Strong
Characteristic ester

carbonyl stretch.

1280-1150 C-O Strong Ester C-O stretching.

~500 C-I Medium-Weak
Carbon-Iodine bond

stretch.

Predicted Mass Spectrometry (MS) Fragmentation
Electron ionization mass spectrometry would likely lead to several characteristic fragments,

driven by the cleavage of the C-I bond and fragmentation around the stable pivaloyl cation.

[C₉H₁₇IO₂]⁺•
m/z = 284

(Molecular Ion)

[C₉H₁₇O₂]⁺
m/z = 157

- I•

[C₄H₈I]⁺
m/z = 183

- C₅H₉O₂•

[C₅H₉O]⁺
m/z = 85

- C₄H₈I•

[C₄H₉]⁺
m/z = 57

(tert-butyl cation)
(Likely Base Peak)

- C₅H₈O₂ - I• - C₂H₄ - CO

Click to download full resolution via product page

Caption: Plausible MS fragmentation pathways for 4-Iodobutyl Pivalate.

Applications in Research and Drug Development
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The unique bifunctional nature of 4-iodobutyl pivalate makes it a valuable tool in several

areas of advanced chemical synthesis.

Bifunctional Linker and Spacer: In the synthesis of complex molecules, it serves as a four-

carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate

serves as a protected hydroxyl group that can be deprotected in a later synthetic step to

reveal a new reactive handle.

Prodrug Synthesis: Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-

established strategy for creating prodrugs.[12] This modification can mask polar carboxyl or

hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral

bioavailability.[13] 4-Iodobutyl pivalate can be used to attach a pivalate-containing chain to

a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active

pharmaceutical ingredient.

Synthesis of Radiolabeled Tracers: The presence of an iodine atom makes this compound a

candidate for radio-synthesis. The non-radioactive ¹²⁷I can be substituted with a radioactive

isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) via isotopic exchange or nucleophilic substitution

reactions.[14] This would allow for the creation of radiolabeled molecules for use as tracers

in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon

Emission Computed Tomography (SPECT).[2][15]

Safety and Handling
As with any reactive chemical intermediate, proper handling of 4-iodobutyl pivalate is

essential. It should be handled in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Signal Word: Warning.

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands

thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of

contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison

center or doctor immediately.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1600598?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12429869/
https://www.nbinno.com/article/pharmaceutical-intermediates/chloromethyl-pivalate-in-prodrug-synthesis-enhancing-drug-delivery-mp
https://www.benchchem.com/product/b1600598?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9698107/
https://pubmed.ncbi.nlm.nih.gov/21621415/
https://radioisotopes.group.uochb.cz/en
https://www.benchchem.com/product/b1600598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at

2-8°C.[1]

Conclusion
4-Iodobutyl pivalate is a powerful and versatile synthetic building block. Its dual functionality—

a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for

protection—provides chemists with a strategic tool for the multi-step synthesis of complex

organic molecules. From its role in creating bifunctional linkers to its potential in developing

advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its

properties and reactivity is key to unlocking its full synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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